molecular formula C9H12O3 B13460737 Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate

Cat. No.: B13460737
M. Wt: 168.19 g/mol
InChI Key: REGHUENXRNRBDO-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexene, featuring a methyl group, a ketone, and a carboxylate ester. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, optimized for yield and efficiency. These methods often use continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, ozone.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Sulfuric acid for cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction typically yields alcohols.

Scientific Research Applications

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of both a ketone and an ester group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-methyl-3-oxocyclohexene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H2,1-2H3

InChI Key

REGHUENXRNRBDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1=O)C(=O)OC

Origin of Product

United States

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